molecular formula C9H9NO2S B1465115 2-(Methanesulfonylmethyl)benzonitrile CAS No. 25195-58-8

2-(Methanesulfonylmethyl)benzonitrile

Cat. No.: B1465115
CAS No.: 25195-58-8
M. Wt: 195.24 g/mol
InChI Key: ROLLMIFDFXORKC-UHFFFAOYSA-N
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Description

2-(Methanesulfonylmethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2S. It is characterized by a benzonitrile group attached to a methanesulfonylmethyl moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

2-(Methanesulfonylmethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methanesulfonylmethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonylmethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)benzonitrile involves its interaction with specific molecular targets. For example, in reduction reactions, the nitrile group is hydrogenated to form an amine, which can further interact with other molecules to exert its effects. The pathways involved in these reactions are typically catalyzed by metal catalysts such as palladium .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methanesulfonylmethyl)benzonitrile
  • 2-(Cyanomethyl)benzonitrile
  • 3-(Methanesulfonylmethyl)benzonitrile
  • 4-(Methanesulfonylmethyl)benzonitrile

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to other similar compounds, it offers unique advantages in terms of its stability and versatility in chemical reactions .

Properties

IUPAC Name

2-(methylsulfonylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLLMIFDFXORKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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